molecular formula C24H22ClN3O2 B14951911 2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(4-ethoxyphenyl)acetamide

2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B14951911
M. Wt: 419.9 g/mol
InChI Key: PIOAQPJIGFQWKL-UHFFFAOYSA-N
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Description

2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(4-ethoxyphenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole or aromatic rings.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C24H22ClN3O2

Molecular Weight

419.9 g/mol

IUPAC Name

2-[2-[(4-chlorophenyl)methyl]benzimidazol-1-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C24H22ClN3O2/c1-2-30-20-13-11-19(12-14-20)26-24(29)16-28-22-6-4-3-5-21(22)27-23(28)15-17-7-9-18(25)10-8-17/h3-14H,2,15-16H2,1H3,(H,26,29)

InChI Key

PIOAQPJIGFQWKL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=C(C=C4)Cl

Origin of Product

United States

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